3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a structurally complex small molecule featuring a quinolin-4-one core modified with multiple functional groups. Key structural elements include:
- Quinolin-4-one backbone: A bicyclic system providing a planar aromatic scaffold for intermolecular interactions.
- 6-Fluoro substitution: Enhances metabolic stability and may influence binding affinity through steric or electronic effects.
- 7-(4-Methylpiperazin-1-yl) group: A nitrogen-containing heterocycle that contributes to solubility and basicity, with a methyl group modulating lipophilicity.
- 1-Propyl chain: A short alkyl group that may enhance membrane permeability via increased lipophilicity.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-8-29-16-24(33(31,32)23-13-17(2)6-7-18(23)3)25(30)19-14-20(26)22(15-21(19)29)28-11-9-27(4)10-12-28/h6-7,13-16H,5,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUWAMWPBMDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,5-dimethylbenzenesulfonyl chloride with 6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the quinoline/quinolinone core but differ in substituents, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with Compound 2l (described in ) and other hypothetical analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Sulfonyl vs. Methanone Groups: The target compound’s 2,5-dimethylbenzenesulfonyl group enhances polarity and hydrogen-bonding capacity compared to the 4,4-difluorocyclohexylmethanone in Compound 2l . This may improve solubility but reduce membrane permeability.
Fluorine vs. Chlorine Substitution :
- The 6-fluoro group in the target compound is smaller and less electronegative than the 7-chloro group in Compound 2l. Fluorine’s smaller size may allow tighter binding to sterically restricted enzyme active sites (e.g., kinases).
Piperazinyl Modifications: The 4-methylpiperazinyl group in the target compound increases lipophilicity compared to the unsubstituted piperazine in Compound 2l.
Alkyl Chain Position: The 1-propyl chain in the target compound may enhance membrane permeability relative to the 1-cyclopropyl group in fluoroquinolones, though this could also increase off-target interactions.
Biological Activity
The compound 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃F N₂O₂S
- IUPAC Name: 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its unique structural features. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. A study conducted by Gonec et al. (2012) demonstrated that substituted quinolines exhibited varying degrees of activity against mycobacterial species. Although specific data on the compound were not detailed in this study, it is reasonable to infer similar activities based on structural analogies.
Antitumor Activity
Quinoline derivatives have also been investigated for their potential antitumor effects. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 7.5 μmol/L against cancer cell lines, suggesting that our compound may exhibit comparable antitumor efficacy due to its structural similarities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of the sulfonyl group and fluorine atom in the structure is believed to enhance lipophilicity and receptor binding affinity, which may contribute to its biological effects.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
-
Study on Antimycobacterial Activity:
- Reference: Gonec et al., 2012.
- Findings: Certain quinoline derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments.
- Implication: The compound's structural features may confer similar or enhanced antimycobacterial activity.
-
Antitumor Efficacy:
- Reference: Research on related quinoline compounds.
- Findings: An analog showed significant cytotoxicity against various cancer cell lines.
- Implication: The compound may be a candidate for further investigation in cancer therapy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μmol/L) | Reference |
|---|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Antimycobacterial | < 10 | Gonec et al., 2012 |
| Related Quinoline Derivative | Antitumor | 7.5 | Various Studies |
| 3-(2,5-dimethylbenzenesulfonyl) | Proposed Activity | TBD | Current Study |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
